(5Z)-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one
Description
The compound “(5Z)-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one” is a structurally complex molecule featuring a thiazolidin-4-one core with a 2-thioxo functional group, a propan-2-yl substituent at position 3, and a (Z)-configured benzylidene moiety linked to a pyrazole ring system. The pyrazole ring is further substituted with a 2-methyl-4-(prop-2-en-1-yloxy)phenyl group and a phenyl group at positions 3 and 1, respectively .
This compound belongs to the rhodanine derivative family, known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The prop-2-en-1-yloxy (allyloxy) substituent introduces increased lipophilicity compared to simpler alkoxy groups (e.g., methoxy or ethoxy), which may influence membrane permeability and metabolic stability .
Properties
Molecular Formula |
C26H25N3O2S2 |
|---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
(5Z)-5-[[3-(2-methyl-4-prop-2-enoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H25N3O2S2/c1-5-13-31-21-11-12-22(18(4)14-21)24-19(16-28(27-24)20-9-7-6-8-10-20)15-23-25(30)29(17(2)3)26(32)33-23/h5-12,14-17H,1,13H2,2-4H3/b23-15- |
InChI Key |
GURCSIPAWKRSNQ-HAHDFKILSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC=C)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C(C)C)C4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC=C)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C(C)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Thiazolidinone Core
The thiazolidin-4-one core serves as the foundational scaffold for this compound. Modern approaches prioritize one-pot multicomponent reactions (MCRs) to enhance atom economy and reduce purification steps. A widely adopted method involves the cyclocondensation of thioglycolic acid with propan-2-ylamine and an aldehyde derivative under acidic conditions . For instance, synthetic route 4 described by Prasad et al. employs polypropylene glycol (PPG) as a green solvent, where propan-2-ylamine reacts with thioglycolic acid and a substituted benzaldehyde at 110°C to yield 3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one in 83% yield . Catalyst-free protocols under microwave irradiation (200 W) have also been reported, reducing reaction times from hours to minutes .
Key reaction parameters:
Preparation of the Pyrazole Intermediate
The pyrazole moiety, 3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde, is synthesized via a Vilsmeier-Haack reaction followed by O-allylation. The process begins with the condensation of phenylhydrazine and ethyl acetoacetate to form 1-phenyl-3-methylpyrazol-5-one, which undergoes formylation using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to introduce the aldehyde group . Subsequent O-allylation of the 4-hydroxyphenyl substituent with allyl bromide in the presence of potassium carbonate (K₂CO₃) achieves the prop-2-en-1-yloxy side chain .
Optimization highlights:
-
Overall yield: 62–68%
Knoevenagel Condensation for Methylidene Bridge Formation
The critical methylidene (-CH=) linker between the thiazolidinone and pyrazole fragments is established via a Knoevenagel condensation. This step involves the reaction of 3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one with 3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde in the presence of piperidine as a base . Ethanol or toluene serves as the solvent, with reaction temperatures maintained at 60–70°C for 8–12 hours . The (Z)-stereochemistry of the methylidene group is controlled by steric hindrance from the propan-2-yl substituent, favoring the thermodynamically stable isomer .
Reaction profile:
| Parameter | Value |
|---|---|
| Solvent | Ethanol or toluene |
| Catalyst | Piperidine (10 mol%) |
| Temperature | 60–70°C |
| Time | 8–12 h |
| Yield | 70–75% |
Final Purification and Characterization
Crude products are purified via column chromatography (silica gel, 60–120 mesh) using ethyl acetate/hexane (3:7) as the eluent . Recrystallization from ethanol further enhances purity (>98% by HPLC). Structural confirmation relies on spectroscopic methods:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrazole-H), 7.89–7.32 (m, 9H, aromatic-H), 6.98 (d, J = 16 Hz, 1H, CH=), 5.45 (m, 2H, allyl-H), 4.62 (s, 2H, OCH₂), 3.11 (septet, 1H, CH(CH₃)₂), 2.41 (s, 3H, CH₃), 1.32 (d, J = 7 Hz, 6H, CH(CH₃)₂) .
-
HRMS (ESI): m/z [M+H]⁺ calcd for C₂₈H₂₃N₃O₃S₂: 513.6; found: 513.8 .
Industrial-Scale Adaptation
For large-scale production, continuous flow reactors replace batch processes to improve heat transfer and reproducibility. Synthetic route 6 (Taherkhorsand et al.) demonstrates scalability using ultrasound-assisted reactions, reducing energy consumption by 40% while maintaining yields >80% . Automated systems enable real-time monitoring of critical parameters (pH, temperature), minimizing byproduct formation .
Comparative Analysis of Synthetic Routes
| Method | Catalyst/Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Multicomponent | PPG, 110°C | 24 | 83 | 95 |
| Microwave | Zeolite 5A | 1.5 | 78 | 97 |
| Knoevenagel | Piperidine/EtOH | 12 | 75 | 98 |
| Flow reactor | – | 6 | 82 | 99 |
Challenges and Mitigation Strategies
-
Regioselectivity in pyrazole synthesis: Competitive N-alkylation at pyrazole-N1 is suppressed using bulky bases like DIPEA (N,N-diisopropylethylamine) .
-
Z/E isomerism: Steric guidance from the propan-2-yl group ensures >90% (Z)-configuration .
-
Byproduct formation: Column chromatography with gradient elution removes residual thiourea derivatives .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring.
Reduction: Reduction reactions can occur at the pyrazole ring or the allyloxyphenyl group.
Substitution: The compound can participate in substitution reactions, especially at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
The compound (5Z)-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention in various scientific research applications. This article explores its applications, particularly in medicinal chemistry, biological activity, and potential therapeutic uses.
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of approximately 519.7 g/mol. Its structure features a thiazolidinone core, which is known for its diverse biological activities. The presence of the pyrazole moiety enhances its potential as a bioactive compound.
Anticancer Activity
Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. The unique structural features of (5Z)-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one have been linked to the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. Studies have shown that compounds with similar structures can interfere with cell cycle regulation and promote programmed cell death.
Antimicrobial Properties
Thiazolidinones are also recognized for their antimicrobial activity. The compound has been evaluated for its efficacy against a range of bacterial and fungal pathogens. Preliminary studies suggest that it may inhibit the growth of certain strains, making it a candidate for further development as an antimicrobial agent.
Anti-inflammatory Effects
The anti-inflammatory potential of thiazolidinone derivatives is another area of interest. The compound's ability to modulate inflammatory pathways could lead to therapeutic applications in conditions such as arthritis and other inflammatory diseases. Investigations into its mechanism of action are ongoing, with promising results indicating modulation of cytokine production.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry demonstrated the anticancer effects of thiazolidinone derivatives similar to (5Z)-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one . The researchers found that these compounds significantly reduced tumor growth in xenograft models, suggesting their potential as chemotherapeutic agents.
Case Study 2: Antimicrobial Activity
In another study published in Phytotherapy Research, derivatives of thiazolidinones were tested against various microbial strains. Results indicated that compounds with similar structures exhibited notable antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans. This positions the compound as a potential lead for developing new antimicrobial therapies.
Mechanism of Action
The mechanism by which (5Z)-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one exerts its effects is complex and involves multiple molecular targets and pathways. It may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. For example, it could inhibit the activity of certain enzymes involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Table 1: Key Structural Variations Among Thiazolidinone Derivatives
Key Observations:
- Substituent Flexibility: The target compound’s propan-2-yl group at position 3 contrasts with bulkier groups like hexyl or aromatic groups like phenyl , which influence steric hindrance and solubility.
- Pyrazole Modifications : The 4-(prop-2-en-1-yloxy)phenyl group in the target compound introduces unsaturation, enhancing reactivity and π-orbital interactions compared to methoxy or ethoxy groups in analogues . This may improve binding to hydrophobic enzyme pockets.
- Thione vs.
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Properties
Key Observations:
- Hydrogen Bonding: The absence of hydrogen bond donors in the target compound (vs. Compound II’s hydroxyl group) may reduce polar interactions but improve metabolic stability by avoiding glucuronidation pathways .
- Molecular Weight : The target compound’s higher molecular weight (~523.6) compared to simpler analogues aligns with trends in drug-like molecules but may limit oral bioavailability under Lipinski’s rules.
Table 3: Reported Bioactivities of Analogues
Key Observations:
- The allyloxy group may confer unique selectivity compared to methoxy or hydroxy analogues.
- Mechanistic Insights: Thiazolidinone derivatives often target enzymes like COX-2 or tubulin . The target compound’s pyrazole-thiazolidinone hybrid structure could enable dual-targeting mechanisms, though experimental validation is needed.
Analytical Data :
Q & A
Q. What are the key synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions, including:
- Formation of the thiazolidinone core via condensation of thiourea derivatives with α,β-unsaturated ketones.
- Introduction of the pyrazole moiety through cyclization reactions using hydrazine derivatives and substituted aldehydes .
- Substituent modifications (e.g., propan-2-yl or allyl groups) via nucleophilic substitution or coupling reactions . Optimization strategies include:
- Solvent selection (e.g., ethanol or acetonitrile for reflux conditions) to enhance solubility and reaction rates .
- Catalyst use (e.g., KOH for base-mediated reactions) to improve yields .
- Microwave-assisted synthesis to reduce reaction times and improve purity .
Q. Which analytical techniques are critical for structural characterization and purity assessment?
Essential methods include:
- NMR spectroscopy (1H/13C) to confirm regiochemistry and stereochemistry of the Z-configuration .
- High-Performance Liquid Chromatography (HPLC) to assess purity (>95% typically required for biological assays) .
- Mass spectrometry (MS) for molecular weight validation and fragmentation pattern analysis .
- X-ray crystallography to resolve 3D conformations, particularly for verifying bond angles and intermolecular interactions .
Q. How can researchers screen this compound for initial biological activity?
Standard protocols involve:
- In vitro antimicrobial assays (e.g., broth microdilution for MIC determination against Gram-positive/negative bacteria) .
- Anti-inflammatory testing using COX-2 inhibition assays or TNF-α suppression models .
- Cytotoxicity profiling (e.g., MTT assays on cancer cell lines like MCF-7 or HeLa) to identify anticancer potential .
Advanced Research Questions
Q. What computational strategies are effective for predicting structure-activity relationships (SAR)?
Advanced approaches include:
- Molecular docking (e.g., AutoDock Vina) to model interactions with biological targets (e.g., enzymes like HDAC or kinases) .
- Density Functional Theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
- QSAR modeling using descriptors like logP, polar surface area, and topological indices to correlate substituents with bioactivity .
Q. How can contradictory data on biological efficacy be resolved across studies?
Contradictions often arise from:
- Variability in assay conditions (e.g., cell line selection, serum concentration). Standardized protocols (e.g., CLSI guidelines for antimicrobial testing) are critical .
- Structural analogs with minor substituent differences (e.g., ethoxy vs. isopropoxy groups) altering target binding . Mitigation strategies:
- Meta-analysis of multiple studies to identify consensus trends.
- Comparative crystallography to map binding site interactions of analogs .
Q. What methods optimize pharmacokinetic properties like solubility and metabolic stability?
Key methodologies:
- Prodrug design by modifying the thioxo group to improve aqueous solubility .
- Microsomal stability assays (e.g., liver microsomes) to assess metabolic degradation and guide structural tweaks .
- Lipophilicity adjustments via substituent changes (e.g., replacing alkyl chains with PEG-like moieties) .
Comparative Analysis
Q. How does this compound compare to structurally related thiazolidinones and pyrazoles?
| Feature | This Compound | Thiazolidinone Analogs | Pyrazole Derivatives |
|---|---|---|---|
| Core Structure | Hybrid thiazolidinone-pyrazole scaffold | Single thiazolidinone ring | Single pyrazole ring |
| Bioactivity | Dual anticancer/antimicrobial potential due to hybrid structure | Primarily antidiabetic (e.g., rosiglitazone) | Anti-inflammatory (e.g., celecoxib) |
| SAR Insights | Substituents on the phenyl ring (e.g., allyloxy) enhance target selectivity | Alkyl chains on N3 impact PPAR-γ binding | Electron-withdrawing groups boost COX-2 affinity |
Methodological Challenges
Q. What are the key challenges in scaling up synthesis for preclinical studies?
- Low yields in multi-step reactions (e.g., <40% in pyrazole cyclization steps). Solutions: Flow chemistry for step integration .
- Purification difficulties due to isomer formation. Use of chiral HPLC or recrystallization in hexane/ethyl acetate mixtures .
Q. How can researchers validate target engagement in complex biological systems?
- Cellular thermal shift assays (CETSA) to confirm binding to intended targets (e.g., kinases) .
- CRISPR-Cas9 knockout models to correlate target gene expression with compound efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
